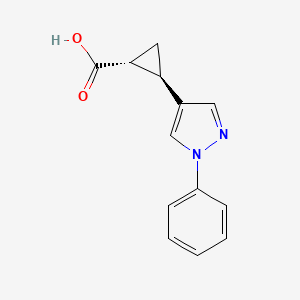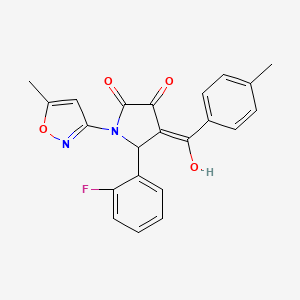
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenylpyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Phenylpyrazole Moiety: This step involves the coupling of a phenylpyrazole derivative with the cyclopropane ring. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and coupling reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenylpyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpyrazole derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylpyrazole moiety can interact with various molecular targets through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid: The racemic mixture of the compound.
2-(1-Phenylpyrazol-4-yl)cyclopropane-1-methanol: A related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers or racemic mixtures. The presence of the phenylpyrazole moiety also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(1R,2R)-2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXUHQNXUDJEP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607266.png)
![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)
![4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B2607279.png)


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)



